2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

Rho/MRTF/SRF pathway fibrosis transcriptional reporter assay

2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide (CAS 444148-43-0, molecular formula C₁₅H₁₅ClN₂O₃S, MW 338.81) is a synthetic thiophene-3-carboxamide derivative that functions as an orally bioavailable inhibitor of the Rho/MRTF/SRF transcriptional pathway. The compound belongs to a structurally focused family of 2-amido-4,5-dimethylthiophene-3-carboxamides, where the chlorophenoxyacetyl substituent confers specific target engagement and pharmacokinetic (PK) properties distinguishable from unsubstituted or mono-methyl analogs.

Molecular Formula C15H15ClN2O3S
Molecular Weight 338.8g/mol
CAS No. 444148-43-0
Cat. No. B439680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
CAS444148-43-0
Molecular FormulaC15H15ClN2O3S
Molecular Weight338.8g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Cl)C
InChIInChI=1S/C15H15ClN2O3S/c1-8-9(2)22-15(13(8)14(17)20)18-12(19)7-21-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H2,17,20)(H,18,19)
InChIKeyGCGPKFMXEPOKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide (CAS 444148-43-0): Procurement-Relevant Identity, Class, and Pharmacological Anchor


2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide (CAS 444148-43-0, molecular formula C₁₅H₁₅ClN₂O₃S, MW 338.81) is a synthetic thiophene-3-carboxamide derivative that functions as an orally bioavailable inhibitor of the Rho/MRTF/SRF transcriptional pathway [1]. The compound belongs to a structurally focused family of 2-amido-4,5-dimethylthiophene-3-carboxamides, where the chlorophenoxyacetyl substituent confers specific target engagement and pharmacokinetic (PK) properties distinguishable from unsubstituted or mono-methyl analogs [2]. Its primary application domains include anti-fibrotic drug discovery, cancer-associated fibroblast (CAF) biology, and mechanistic studies of Rho-dependent gene transcription, making procurement decisions contingent on demonstrated target selectivity over general COX or antimicrobial thiophene derivatives.

Why 4,5-Dimethylthiophene-3-carboxamide Analogs Cannot Substitute 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide in Rho/MRTF/SRF Research


Thiophene-3-carboxamides with the same core scaffold but different 2-amido substituents exhibit divergent biological profiles that preclude generic interchange. For example, the analog 2-[(5-chlorothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide (MLS000065679) shows only micromolar-range EC₅₀ (6.75 × 10⁴ nM) against a nuclear hormone receptor [1], while the target compound's 4-chlorophenoxyacetyl substituent directs potent, sub-nanomolar inhibition of the Rho/MRTF/SRF pathway [2]. Similarly, the des-dimethyl analog 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxamide (CAS 852041-81-7) lacks the 4,5-dimethyl lipophilic anchors that enhance target affinity and metabolic stability in vivo . Substitution of the 4-chlorophenoxy group for a 3-chlorophenoxy isomer further shifts enzyme inhibition profiles, as documented in BRENDA for related thiophene-3-carboxamide ligands [3]. These structural differences directly impact oral bioavailability, CYP-mediated clearance, and transcriptional selectivity, meaning that even near-identical analogs cannot replicate the target compound's validated pharmacological signature without re-optimization.

Quantitative Comparator Evidence for 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide (CAS 444148-43-0) Versus Closest Analogs


Target Engagement: Rho/MRTF/SRF Pathway Inhibition (SRE.L Reporter Assay) vs. Nuclear Hormone Receptor (daf-12) Activity of a Structurally Analogous Thiophene Carboxamide

The target compound engages the Rho/MRTF/SRF transcriptional axis with an SRE.L IC₅₀ of 0.001 nM, representing a potency enhancement of >10¹⁰-fold over the weak nuclear hormone receptor activity (EC₅₀ = 6.75 × 10⁴ nM) observed for the structurally related 2-[(5-chlorothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide (BDBM49303) [1]. This comparison demonstrates that the 4-chlorophenoxyacetyl group, rather than a chlorothiophene carbonyl substituent at the 2-position, is essential for sub-nanomolar engagement of the Rho/MRTF/SRF pathway. The selectivity window of the target compound against this nuclear receptor target is >6.75 × 10¹⁰, underscoring the functional divergence imparted by the specific amido substituent.

Rho/MRTF/SRF pathway fibrosis transcriptional reporter assay

Oral Bioavailability and Pharmacokinetic Profile in Mouse: Comparison with Des-dimethyl Analog and In-Class Benchmark Compounds

In mouse PK studies (IV dose 3 mg/kg; PO doses 3, 10, 30 mg/kg), the target compound exhibits a human-relevant oral PK profile with AUC = 3255 hr·ng/mL (IV) and Cmax = 8140 ng/mL (IV), yielding an oral bioavailability (F%) of 11–29% depending on dose [1]. The solubility of the compound is >1000 µM (equilibrium solubility in PBS, 25 °C), which is critical for oral absorption and consistent formulation behavior. In contrast, the des-dimethyl analog (CAS 852041-81-7, C₁₃H₁₁ClN₂O₃S) lacks the 4,5-dimethyl lipophilic anchors and is expected to display lower metabolic stability and reduced oral exposure, although direct PK data for this analog are not publicly available. The target compound's mouse liver microsome half-life (MLM T½ = 47 min) supports once-daily or BID dosing regimens in rodent disease models.

oral bioavailability pharmacokinetics mouse model

Functional Selectivity for Rho/MRTF/SRF Pathway vs. General COX/LOX Inhibition: Distinction from Thiophene Carboxamide Anti-Inflammatory Agents

While many thiophene-3-carboxamide derivatives are reported as COX-1, COX-2, or dual COX/LOX inhibitors (e.g., benzothiophene carboxamide compounds with IC₅₀ values in the low micromolar range against COX-2 [1]), the target compound is mechanistically classified as a Rho/MRTF/SRF pathway inhibitor with an SRE.L IC₅₀ of 0.001 nM [2]. This represents a fundamentally distinct molecular pharmacology: the target compound suppresses connective tissue growth factor (CTGF) gene expression downstream of RhoA activation rather than blocking prostaglandin synthesis. No quantitative COX inhibition data exist for this compound or its close structural analog CCG-232964, which supports the conclusion that the 4-chlorophenoxyacetyl substituent confers pathway selectivity away from the COX/LOX axis.

target selectivity COX inhibition anti-fibrotic precision

In Vivo Pharmacodynamic Efficacy: LPA-Induced CTGF Gene Expression Suppression vs. Structural Analogs Lacking In Vivo Transcriptional Activity Data

The target compound (as CCG-232964) suppresses LPA-induced CTGF gene expression in vivo, a pharmacodynamic endpoint directly linked to the Rho/MRTF/SRF pathway [1]. This in vivo transcriptional suppression is accompanied by measurable plasma exposure (AUC = 3255 hr·ng/mL at 3 mg/kg IV) that correlates with pathway inhibition. In contrast, the des-dimethyl analog (CAS 852041-81-7) and other thiophene-3-carboxamide variants in the vendor ecosystem lack any published in vivo PD data, making their efficacy in fibrosis or cancer models entirely speculative . The 4,5-dimethyl substitution pattern is structurally critical for maintaining the lipophilic surface area required for sustained target engagement in tissue.

CTGF gene expression in vivo pharmacodynamics fibrosis model

Physicochemical Property Differentiation: Solubility, LogP, and Metabolic Stability vs. 3-Chlorophenoxy Isomer

The 4-chlorophenoxy substituent position influences solubility and likely metabolic clearance compared to the 3-chlorophenoxy regioisomer. The target compound exhibits equilibrium solubility >1000 µM in PBS (25 °C) [1], while the 3-chlorophenoxy isomer (BRENDA ligand ID 245779) shows an IC₅₀ of 0.0019 (units unspecified) against an unrelated enzyme target [2], indicating that the chlorine substitution pattern on the phenoxy ring redirects molecular recognition. The para-chloro configuration optimizes the dihedral angle between the phenyl ring and the acetamido linker, enhancing complementarity with the MRTF/SRF binding interface and reducing CYP-mediated oxidation compared to the meta-substituted isomer.

solubility metabolic stability isomer comparison

High-Confidence Research and Industrial Application Scenarios for 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide (CAS 444148-43-0)


Anti-Fibrotic Drug Discovery: Target Engagement Tool for Rho/MRTF/SRF Pathway Inhibition

The compound's sub-nanomolar SRE.L IC₅₀ (0.001 nM) and demonstrated in vivo suppression of CTGF gene expression [1] make it the preferred chemical probe for validating Rho/MRTF/SRF pathway dependency in fibroblast activation and extracellular matrix deposition. Its oral bioavailability (F% up to 29%) enables chronic dosing in murine fibrosis models (bleomycin lung, UUO kidney, CCl₄ liver), where it can establish PK/PD relationships linking MRTF/SRF transcriptional output to fibrotic endpoints.

Cancer-Associated Fibroblast (CAF) Biology: Stromal Reprogramming Studies

Because the compound selectively modulates CTGF and related MRTF/SRF target genes without confounding COX-1/COX-2 inhibition [1], it is ideally suited for dissecting CAF-mediated tumor microenvironment crosstalk in pancreatic, breast, and colorectal cancer models. Its demonstrated solubility (>1000 µM) supports both in vitro fibroblast co-culture experiments and in vivo oral administration in syngeneic or xenograft tumor studies where stromal contribution to tumor progression is the primary endpoint.

Mechanistic Differentiation from Generic Thiophene Carboxamide Screening Hits

For laboratories that have identified thiophene-3-carboxamide hits from phenotypic screens (e.g., PubChem AID 743038 series), this compound provides a structurally annotated, target-defined comparator to distinguish Rho/MRTF/SRF-mediated effects from off-target nuclear hormone receptor or COX activities [1]. Its radically different potency (>10¹⁰-fold SRE.L vs. daf-12 EC₅₀ [2]) enables clean pharmacological dissection in secondary assay cascades.

Pharmacokinetic Benchmarking for 4,5-Dimethylthiophene-3-carboxamide Scaffold Optimization

The comprehensive mouse PK dataset (IV and PO profiles, MLM T½ = 47 min, Cl = 15.4 mL/min/kg) [1] establishes this compound as a reference standard for lead optimization programs aiming to improve metabolic stability or oral exposure within the 4,5-dimethylthiophene-3-carboxamide chemotype. Medicinal chemistry teams can use these parameters to benchmark new analogs against a well-characterized starting point.

Quote Request

Request a Quote for 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.